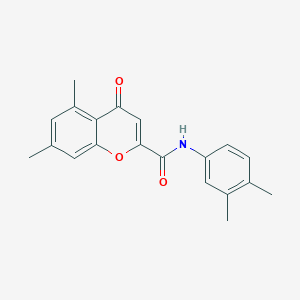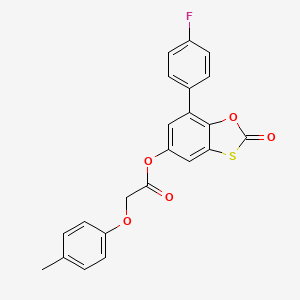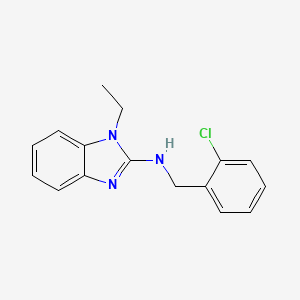![molecular formula C25H31N3O B14994037 N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994037.png)
N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is characterized by its complex structure, which includes a cyclohexanecarboxamide group and a benzimidazole moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-phenylethyl halides to introduce the 1-phenylethyl group.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the alkylated benzimidazole with cyclohexanecarboxamide using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyclohexanecarboxamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of cyclohexanecarboxamide to cyclohexylamine derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, and aryl groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry
Polymer Additives: Used as an additive in polymer manufacturing to enhance material properties such as thermal stability and mechanical strength.
作用机制
The mechanism of action of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- **N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide shares structural similarities with other benzimidazole derivatives such as:
- Albendazole
- Mebendazole
- Thiabendazole
Uniqueness
- Structural Complexity : The presence of the cyclohexanecarboxamide group and the 1-phenylethyl substituent makes it unique compared to simpler benzimidazole derivatives.
- Bioactivity : Exhibits distinct bioactive properties that may not be present in other benzimidazole compounds, making it a valuable candidate for further research and development.
属性
分子式 |
C25H31N3O |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O/c1-19(20-11-4-2-5-12-20)28-23-16-9-8-15-22(23)27-24(28)17-10-18-26-25(29)21-13-6-3-7-14-21/h2,4-5,8-9,11-12,15-16,19,21H,3,6-7,10,13-14,17-18H2,1H3,(H,26,29) |
InChI 键 |
WWADUQAMJRTQMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B14993974.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B14993990.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14993997.png)
![1-[3-(2-methylphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B14993998.png)
![7-(2,3-dimethoxyphenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14994006.png)
![N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14994008.png)
![2-(2-hydroxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14994009.png)


![3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14994042.png)
![3-(3-methylbutyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994053.png)
